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molecular formula C8H9BrS B1276720 1-Bromo-4-(ethylthio)benzene CAS No. 30506-30-0

1-Bromo-4-(ethylthio)benzene

Cat. No. B1276720
M. Wt: 217.13 g/mol
InChI Key: CTFHVAKXUMMGOC-UHFFFAOYSA-N
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Patent
US04990505

Procedure details

1-Bromo-4-(ethylthio)benzene (16.0 g) in THF (80 ml) was added dropwise to magnesium (1.82 g) to maintain gentle reflux. The resulting cloudy solution was cooled to 0° and ethylene oxide (6.6 g) in THF (10 ml) was added dropwise. The mixture was stirred at room temperature for 30 min and at reflux for 1 h. Saturated aqueous ammonium chloride (200 ml) was added and the mixture was extracted with ER (2×200 ml). The dried extracted was evaporated and the residue was purified by [C] eluting with cyclohexane-ER (7.3) to give the title alcohol (2.15 g). T.l.c. (cyclohexane-ER 1:1) Rf 0.4.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH3:10])=[CH:4][CH:3]=1.[Mg].[CH2:12]1[O:14][CH2:13]1.[Cl-].[NH4+]>C1COCC1>[CH2:9]([S:8][C:5]1[CH:6]=[CH:7][C:2]([CH2:12][CH2:13][OH:14])=[CH:3][CH:4]=1)[CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)SCC
Name
Quantity
1.82 g
Type
reactant
Smiles
[Mg]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
C1CO1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
The resulting cloudy solution was cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ER (2×200 ml)
EXTRACTION
Type
EXTRACTION
Details
The dried extracted
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by [C]
WASH
Type
WASH
Details
eluting with cyclohexane-ER (7.3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)SC1=CC=C(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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